

Understanding the Substrate Specificity of CENTA: A Technical Guide

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Compound of Interest

Compound Name: Centa

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the substrate specificity of **CENTA**, a chromogenic cephalosporin. It is important to note that the available scientific literature refers to **CENTA** as a synthetic molecule used as a substrate for β -lactamase enzymes, rather than a protein itself. This guide will focus on the characteristics of **CENTA** as a substrate, the experimental protocols for its use, and the kinetic data associated with its hydrolysis by various β -lactamases. This information is crucial for researchers and professionals involved in the study of antibiotic resistance and the development of new β -lactamase inhibitors.

CENTA serves as a valuable tool in microbiology and biochemistry, allowing for the convenient kinetic study of β -lactamases and their detection in crude extracts or during purification processes.^{[1][2][3]} Its hydrolysis by β -lactamases results in a distinct color change, which can be monitored spectrophotometrically to determine enzyme activity.^{[1][4]}

Quantitative Data: Kinetic Parameters of CENTA Hydrolysis by β -Lactamases

The following table summarizes the kinetic parameters for the hydrolysis of **CENTA** by a representative set of β -lactamases from different classes. This data allows for a direct comparison of the substrate specificity of these enzymes for **CENTA**. The Michaelis constant

(Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number of the enzyme. The kcat/Km ratio is a measure of the enzyme's catalytic efficiency.

| β-Lactamase | Class | Km (μM) | kcat (s⁻¹) | kcat/Km (μM⁻¹s⁻¹) |
|----------------------|--------------|----------------|------------------------------|--|
| TEM-1 | A | 14 | 4.5 | 0.32 |
| SHV-1 | A | 17 | 66 | 3.88 |
| NMCA | A | 31 | 0.15 | 0.005 |
| TOHO-1 | A | 0.26 | 3 | 11.54 |
| M. tuberculosis | A | - | - | - |
| S. aureus PC1 | A | - | - | - |
| B. cereus 569/H/9 | B | 1.8 | 430 | 238.89 |
| CphA (A. hydrophila) | B | No Hydrolysis | - | - |
| IMP-1 | B | 0.7 | 95 | 135.71 |
| CfiA (B. fragilis) | B | 17 | 5.6 | 0.33 |
| BlaB (E. gergoviae) | B | 5 | - | - |
| VIM-1 | B | - | - | - |
| E. cloacae 908R | C | 600 | 0.7 | 0.001 |
| P. aeruginosa | C | - | - | - |
| C. freundii | C | - | - | - |
| ACT-1 | C | - | - | - |
| OXA-10 | D | 95 | 17 | 0.18 |
| OXA-2 | D | 5 | - | - |

Note: Some kinetic data for *M. tuberculosis*, *S. aureus* PC1, *P. aeruginosa*, *C. freundii*, ACT-1, BlaB, VIM-1, and OXA-2 with **CENTA** were not available in the provided search results. The low K_m values were often measured as K_{is} using a reporter substrate.[1]

Experimental Protocols

Synthesis of CENTA

CENTA can be prepared from the commercially available drug cephalothin. The synthesis involves the following key steps:

- Preparation of 3-carboxyl-4-nitrothiophenol (TNB): This is achieved by dissolving 5,5'-dithio-bis-(2-nitrobenzoic acid) in an aqueous solution.[2]
- Reaction with Cephalothin: The prepared TNB is then reacted with cephalothin to yield **CENTA**.[2]
- Purification: The final product can be purified to greater than 98% purity.[4]

Kinetic Assays for β -Lactamase Activity using CENTA

The hydrolysis of **CENTA** by β -lactamases can be monitored spectrophotometrically.[1]

Materials:

- **CENTA** substrate solution[4]
- Purified β -lactamase enzyme or crude bacterial extract
- Appropriate buffer solution (e.g., 50 mM sodium phosphate, pH 7.0)[1]
- For metallo- β -lactamases, the buffer should be supplemented with $ZnSO_4$ (e.g., 100 μM).[1]
- Spectrophotometer capable of measuring absorbance at 346 nm or 405 nm.[1][4]

Procedure:

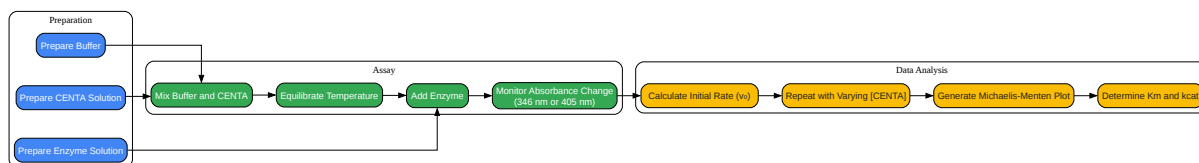
- Prepare a reaction mixture containing the buffer and the desired concentration of **CENTA**.

- Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).[1]
- Initiate the reaction by adding the β -lactamase enzyme solution.
- Continuously monitor the change in absorbance at either 346 nm ($\Delta\epsilon = -2,500 \text{ M}^{-1}\text{cm}^{-1}$) or 405 nm ($\Delta\epsilon = +6,400 \text{ M}^{-1}\text{cm}^{-1}$).[1][4]
- Record the initial rate of the reaction (v_0) from the linear portion of the absorbance versus time plot.[1]
- To determine K_m and k_{cat} values, repeat the assay with varying concentrations of **CENTA**. [5]
- The kinetic parameters can then be calculated by fitting the initial rate data to the Michaelis-Menten equation using a suitable linearization method like the Lineweaver-Burk plot.[5]

Visualizations

Experimental Workflow for Determining β -Lactamase Activity

The following diagram illustrates the general workflow for assessing the kinetic parameters of a β -lactamase using **CENTA** as a substrate.



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References

- 1. CENTA as a Chromogenic Substrate for Studying β -Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CENTA as a chromogenic substrate for studying beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CENTA, beta-lactamase substrate, Yellow chromogenic beta-lactamase substrate (CAS 80072-86-2) | Abcam [abcam.com]
- 5. Untitled Document [ucl.ac.uk]
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